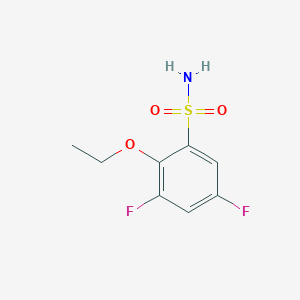

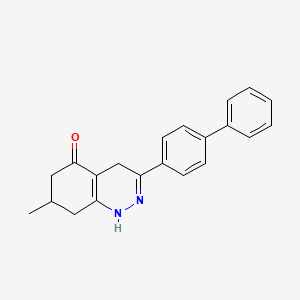

![molecular formula C9H15Br B2532860 3-Bromospiro[4.4]nonane CAS No. 2247104-07-8](/img/structure/B2532860.png)

3-Bromospiro[4.4]nonane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related spirocyclic compounds often involves the use of chiral building blocks derived from natural products, such as malic acid, to construct the desired carbon skeletons and functionality patterns. For instance, the bromoepoxide chiral building block has been used to synthesize optically active spiroacetal pheromones, demonstrating the versatility of such precursors in constructing complex spirocyclic structures . Similarly, the synthesis of 3-azabicyclo[3.3.1]nonanes and 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane involves the addition of organometallic reagents to imines and subsequent cyclization steps . These methods could potentially be adapted for the synthesis of 3-Bromospiro[4.4]nonane.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often elucidated using spectroscopic methods such as UV-Vis, FT-IR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction . For example, the crystal structure of 3-benzyl-1,3-diazaspiro[4.4]nonane-2,4-dione revealed that the cyclopentane ring adopts an envelope conformation, and the crystal packing is governed by hydrogen bonds and various intermolecular interactions . These techniques could be employed to determine the molecular structure of this compound and to understand its conformational preferences.

Chemical Reactions Analysis

Spirocyclic compounds can undergo a variety of chemical reactions, including bromination and dehydrobromination. The bromination of simple spiroketals has been studied, and the resulting bromo derivatives have been characterized, establishing their relative stereochemistries . Dehydrobromination reactions have been shown to be facile for axial monobromides, leading to the formation of alkenes that can be further functionalized . These reactions are relevant to the chemical behavior of this compound and can be used to modify its structure for different applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds, such as lipophilicity, can be estimated by calculating log P values. The structure-property relationship of spirohydantoins has been investigated, providing guidelines for the preparation of new derivatives with potential anticonvulsant activity . The effects of substituents on the absorption spectra of these compounds have been interpreted using the Hammett equation, suggesting that the monomeric form is dominant in solution . These findings can inform the design of this compound derivatives with desired physical and chemical properties for specific applications.

Eigenschaften

IUPAC Name |

3-bromospiro[4.4]nonane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Br/c10-8-3-6-9(7-8)4-1-2-5-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFCPQOOXGAMRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCC(C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

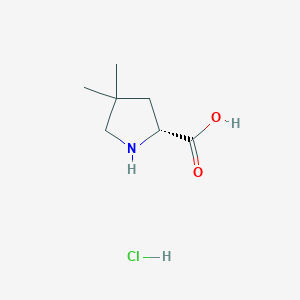

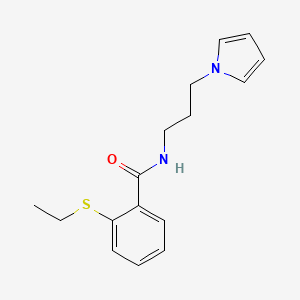

![N-(4-bromophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2532783.png)

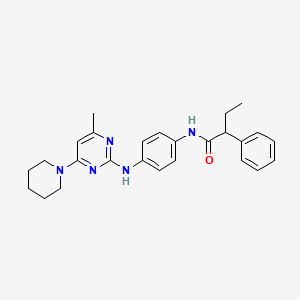

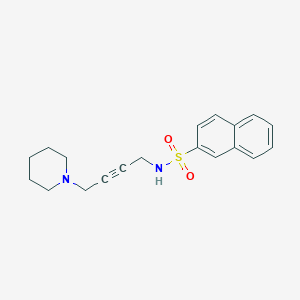

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2532789.png)

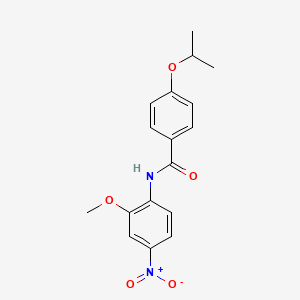

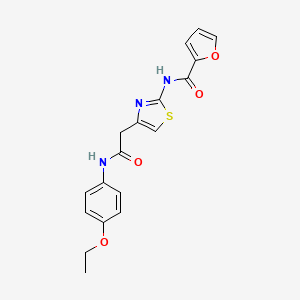

![N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2532792.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2532797.png)

![6-Tert-butyl-2-[(1-methanesulfonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2532799.png)